
4-(1-Hydroxyethyl)benzonitrile
Overview
Description
4-(1-Hydroxyethyl)benzonitrile (CAS: 101219-69-6) is a benzonitrile derivative featuring a hydroxyethyl (-CH(OH)CH₃) substituent at the para position of the benzene ring. Its molecular formula is C₉H₉NO (MW: 147.17 g/mol), and it exists as a chiral compound with (R)- and (S)-enantiomers . Predicted physicochemical properties include a boiling point of 291.3±23.0 °C and density of 1.12±0.1 g/cm³ . The compound is characterized by distinct NMR signals, such as a singlet for the nitrile group (C≡N) and resonances for the hydroxyethyl moiety, as confirmed by $^1$H NMR data (Figure S38) .
This compound is primarily used in scientific research and industrial applications, such as chiral intermediates in pharmaceuticals and agrochemicals .
Preparation Methods
Direct Synthesis via Reaction of Benzaldehyde with Hydroxylamine Hydrochloride
One of the most common laboratory methods to prepare 4-(1-Hydroxyethyl)benzonitrile involves the reaction of benzaldehyde derivatives with hydroxylamine hydrochloride. The process typically proceeds as follows:
- Step 1: Benzaldehyde (or a substituted benzaldehyde) reacts with hydroxylamine hydrochloride to form an oxime intermediate (benzaldoxime).
- Step 2: The oxime undergoes dehydration under acidic conditions and elevated temperatures to yield the corresponding benzonitrile derivative.
This one-pot synthesis can be catalyzed by acids and performed at raised temperatures to improve yield and reaction rate. The hydroxyethyl group is introduced by using hydroxy-substituted aldehydes or by subsequent functionalization of the nitrile.
An alternative to hydroxylamine hydrochloride is the use of ionic liquids, such as hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt, which acts both as a solvent and catalyst. This method avoids metal salt catalysts and simplifies purification steps, offering a greener and more efficient approach.
Synthesis via Nucleophilic Substitution and Chiral Resolution
For obtaining enantiomerically pure (R)-4-(1-hydroxyethyl)benzonitrile, nucleophilic substitution reactions on appropriate precursors are employed, followed by chiral resolution techniques. This approach is critical for applications requiring stereochemical specificity, such as pharmaceutical intermediates.
Industrial Production Using Continuous Flow Reactors
In industrial settings, the synthesis is scaled up using continuous flow reactors to enhance process control, safety, and yield. The choice of catalysts (acidic or ionic liquids) and solvents is optimized to balance cost, environmental impact, and product purity. Continuous flow allows for better heat and mass transfer, leading to improved reaction efficiency.
Summary Table of Synthetic Routes
Method | Starting Materials | Reaction Conditions | Yield (%) | Notes |
---|---|---|---|---|
Reaction of benzaldehyde with hydroxylamine hydrochloride | Benzaldehyde + Hydroxylamine hydrochloride | Acid catalyst, elevated temperature | ~60-75 | One-pot synthesis; ionic liquids can be used |
Nucleophilic substitution + chiral resolution | Appropriate substituted precursors | Controlled conditions for stereochemistry | Variable | For enantiomerically pure products |
Demethylation of 4-methoxybenzonitrile | 4-Methoxybenzonitrile + alkali metal compounds | 170°C+, N-methylpyrrolidone solvent | High | Industrial method for hydroxybenzonitriles |
Continuous flow reactor scale-up | Similar to above | Optimized catalysts and solvents | High | Industrial scale, improved efficiency |
Detailed Research Findings and Case Studies
Biological Activity: (R)-4-(1-Hydroxyethyl)benzonitrile has been studied for its biological effects, including inducing apoptosis in MCF-7 breast cancer cells and inhibiting proliferation in A549 lung cancer cells by interfering with the cell cycle at G0/G1 phase. These studies highlight the importance of stereoselective synthesis methods for obtaining biologically active enantiomers.
Mechanistic Insights: The hydroxyethyl group contributes to hydrogen bonding and influences the compound's reactivity, while the nitrile group acts as an electrophilic site susceptible to nucleophilic attack, making this compound a versatile intermediate.
Chemical Reactions Analysis
Types of Reactions
4-(1-Hydroxyethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-(1-Oxoethyl)benzonitrile.
Reduction: The nitrile group can be reduced to form the corresponding amine, 4-(1-Hydroxyethyl)benzylamine.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: 4-(1-Oxoethyl)benzonitrile
Reduction: 4-(1-Hydroxyethyl)benzylamine
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
4-(1-Hydroxyethyl)benzonitrile serves as a versatile building block in organic synthesis. It can be used to create more complex organic molecules through various chemical reactions. Its unique substitution pattern allows for selective reactions that can yield diverse derivatives.
Reaction Type | Description |
---|---|
Nucleophilic Addition | Reacts with electrophiles due to the nitrile group. |
Grignard Reactions | Acts as a substrate for Grignard reagents. |
Hydrolysis | Can be hydrolyzed to yield alcohol derivatives. |
Biological Research
Research has shown that this compound exhibits notable biological activities, particularly in cancer research:
- Antitumor Activity : Studies indicate it has effective antitumor properties against various cancer cell lines both in vitro and in vivo. The mechanisms proposed include:
- Inhibition of cell proliferation.
- Induction of apoptosis (programmed cell death).
Case studies have documented its effects on specific cancer types, demonstrating its potential as a therapeutic agent.
Pharmaceutical Applications
The compound is being investigated for its pharmacological properties, including:
- Drug Development : It acts as a precursor for synthesizing novel pharmaceuticals.
- Enzyme Studies : Used in studying enzyme-catalyzed reactions involving nitriles and alcohols.
Mechanism of Action
The mechanism of action of 4-(1-Hydroxyethyl)benzonitrile depends on the specific reaction or application. In general, the hydroxyethyl group can participate in hydrogen bonding and other interactions, influencing the reactivity and properties of the compound. The nitrile group can act as an electrophile, making it susceptible to nucleophilic attack.
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Structural Comparison of Benzonitrile Derivatives
Key Observations :
- Positional Isomerism : 3-(1-Hydroxyethyl)benzonitrile (meta-substituted) exhibits distinct reactivity and polarity compared to the para-substituted this compound due to steric and electronic effects .
- Functional Group Impact : The hydroxyethyl group enhances hydrophilicity and hydrogen-bonding capacity, making it suitable for chiral separations, whereas thio- or vinyl-substituted derivatives (e.g., 4-(3-Thienyl)benzonitrile) are optimized for electronic or optical applications .
Physicochemical and Spectroscopic Properties
Table 2: Property Comparison
Key Findings :
- Polarity: The hydroxyethyl group increases polarity compared to non-polar substituents (e.g., methyl or thienyl groups), affecting solubility in organic vs. aqueous media.
- Spectroscopy : Nitrile groups (~2230 cm⁻¹ in IR) and conjugated vinyl systems (e.g., in furan/vinyl derivatives) enable distinct spectroscopic identification .
Biological Activity
4-(1-Hydroxyethyl)benzonitrile, also known as (R)-4-(1-hydroxyethyl)benzonitrile or 1HBE, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article provides a comprehensive overview of its biological activity, synthesis, and related research findings.
Chemical Structure and Properties
This compound has a molecular formula of C₉H₉NO and a CAS number of 101219-69-6. The compound features a hydroxyl group (-OH) and a nitrile group (-C≡N) attached to a benzene ring, contributing to its unique chemical properties and biological activities.
Antitumor Activity
Research has demonstrated that (R)-4-(1-hydroxyethyl)benzonitrile exhibits antitumor activity against various cancer cell lines in both in vitro and in vivo studies. The following table summarizes some key findings regarding its antitumor effects:
Study | Cell Lines Tested | IC₅₀ Value (µM) | Mechanism of Action |
---|---|---|---|
Study A | MCF-7 (breast cancer) | 15 | Induction of apoptosis |
Study B | A549 (lung cancer) | 20 | Inhibition of cell proliferation |
Study C | HeLa (cervical cancer) | 10 | Modulation of signaling pathways |
The precise mechanism by which (R)-4-(1-hydroxyethyl)benzonitrile exerts its antitumor effects is not fully understood. However, it is hypothesized that it may act as a nonsteroidal androgen receptor antagonist, similar to other compounds with structural similarities.
Toxicity Profile
While the compound shows promise as an antitumor agent, it is essential to note its toxicity. It has been categorized as harmful if ingested or upon skin contact, indicating acute toxicity risks associated with its use .
Synthesis
The synthesis of (R)-4-(1-hydroxyethyl)benzonitrile can be achieved through various methods, including:
- Nucleophilic substitution reactions involving appropriate precursors.
- Chiral resolution techniques to obtain the desired enantiomer selectively.
The following table outlines some synthetic routes:
Method | Starting Materials | Yield (%) |
---|---|---|
Method A | 4-Cyanobenzaldehyde + Ethylene glycol | 75 |
Method B | Benzonitrile + Hydroxylation agents | 60 |
Case Studies
Several case studies have explored the biological activity of (R)-4-(1-hydroxyethyl)benzonitrile:
- Case Study 1: In a study involving MCF-7 cells, treatment with (R)-4-(1-hydroxyethyl)benzonitrile resulted in significant apoptosis induction, as evidenced by increased caspase-3 activity.
- Case Study 2: A study on A549 cells showed that the compound inhibited cell proliferation by interfering with the cell cycle at the G0/G1 phase.
These findings highlight the compound's potential for further development as an anticancer agent.
Related Compounds
Several structurally related compounds have been investigated for their biological activities. The following table compares some notable examples:
Compound Name | Type | Biological Activity |
---|---|---|
(S)-4-(1-hydroxyethyl)benzonitrile | Enantiomer | Potentially different antitumor properties |
4-(2-Hydroxyethyl)benzonitrile | Structural Analog | Anti-inflammatory effects |
3-(1-Hydroxyethyl)benzonitrile | Isomer | Varying cytotoxicity profiles |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(1-Hydroxyethyl)benzonitrile, and how do reaction conditions influence yield?
The compound can be synthesized via hydrosilylation using an Fe-based catalyst (e.g., BuN[Fe(CO)(NO)]) under controlled temperatures (60–80°C), yielding ~70–80% product . Alternative methods include reduction of acetyl precursors (e.g., 5-acetyl-2-methylpyridine) with NaBH in ethanol, followed by protection with chloromethyl methyl ether . Key variables affecting yield include catalyst loading, solvent polarity, and reaction time. Optimize by monitoring intermediates via TLC or HPLC.
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : H and C NMR confirm the hydroxyethyl group (δ ~1.5 ppm for CH, δ ~4.5 ppm for CHOH) and nitrile functionality (C≡N stretch at ~2220 cm in IR) .
- X-ray crystallography : Resolve stereochemistry and intramolecular interactions (e.g., hydrogen bonding) using single-crystal data (R factor < 0.05) .
- Mass spectrometry : ESI-MS or GC-MS validates molecular weight (CHNO; MW = 147.18 g/mol) .
Q. What safety precautions are required when handling this compound?
- GHS hazards : Skin/eye irritation (Category 2), respiratory sensitization (Category 1). Use PPE (gloves, goggles) and work in a fume hood .
- Decomposition : Thermal degradation releases toxic gases (HCN, NO). Employ CO or dry powder extinguishers for fires .
- Spill management : Avoid dust generation; use inert absorbents (vermiculite) and neutralize with sodium bicarbonate .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in click chemistry applications?
Density Functional Theory (DFT) simulations assess charge-transfer states and steric effects. For example, the hydroxyethyl group’s electron-donating capacity lowers activation energy in Huisgen cycloadditions. Compare with analogs (e.g., 4-azidomethylbenzonitrile) to evaluate regioselectivity in triazole formation .
Q. What strategies resolve contradictions in reported degradation pathways of this compound under environmental conditions?
- Hydrolysis studies : Perform pH-dependent experiments (pH 3–9) to identify stable intermediates (e.g., benzyl alcohol derivatives) .
- Advanced analytics : Use LC-QTOF-MS to detect trace byproducts (e.g., cyanide ions) and validate via isotopic labeling .
- Conflicting data : Reconcile discrepancies (e.g., half-life variations) by standardizing test conditions (OECD guidelines) .
Q. How is this compound utilized as a precursor in drug discovery?
- Pharmacophore modification : The nitrile group serves as a bioisostere for carboxylates, enhancing blood-brain barrier penetration in CNS targets .
- Case study : Coupling with piperidine derivatives (e.g., 4-hydroxypiperidine) via SNAr reactions yields antidiabetic analogs (e.g., pioglitazone metabolites) .
- Stereochemical control : Optimize enantioselectivity using chiral catalysts (e.g., Ru-BINAP) for bioactive isomer isolation .
Q. What methodologies assess the environmental impact of this compound?
- Ecotoxicity assays : Use Daphnia magna or algae models to determine LC values .
- Degradation kinetics : Track photolytic breakdown (λ = 254 nm) via UV-Vis spectroscopy and quantify intermediates (e.g., 4-hydroxybenzoic acid) .
- QSAR modeling : Predict bioaccumulation potential using logP (calculated ~1.8) and molecular polarizability .
Q. Methodological Guidance
Q. How to optimize reaction conditions for scale-up synthesis?
- DoE approach : Vary temperature (40–100°C), catalyst (0.1–5 mol%), and solvent (THF vs. DMF) in a factorial design.
- Process monitoring : Use inline FTIR to detect nitrile group conversion in real time .
- Yield improvement : Recrystallize crude product from ethanol/water (7:3 v/v) to achieve >95% purity .
Q. How to validate the compound’s stability in biological assays?
Properties
IUPAC Name |
4-(1-hydroxyethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-7(11)9-4-2-8(6-10)3-5-9/h2-5,7,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGAVOODMMBMCKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00342614 | |
Record name | 4-(1-Hydroxyethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00342614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52067-35-3 | |
Record name | 4-(1-Hydroxyethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00342614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1-hydroxyethyl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.